molecular formula C9H10ClN3O B14838300 1-(6-Chloropyridazin-3-YL)piperidin-2-one

1-(6-Chloropyridazin-3-YL)piperidin-2-one

Cat. No.: B14838300
M. Wt: 211.65 g/mol
InChI Key: WIFDJUKENZVZED-UHFFFAOYSA-N
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Description

1-(6-Chloropyridazin-3-YL)piperidin-2-one is a heterocyclic compound that contains both a pyridazine ring and a piperidinone ring

Preparation Methods

The synthesis of 1-(6-Chloropyridazin-3-YL)piperidin-2-one typically involves the reaction of 6-chloropyridazine with piperidin-2-one under specific conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product .

Chemical Reactions Analysis

1-(6-Chloropyridazin-3-YL)piperidin-2-one can undergo various chemical reactions, including:

Scientific Research Applications

1-(6-Chloropyridazin-3-YL)piperidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Chloropyridazin-3-YL)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on its binding affinity and the receptor type .

Comparison with Similar Compounds

1-(6-Chloropyridazin-3-YL)piperidin-2-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H10ClN3O

Molecular Weight

211.65 g/mol

IUPAC Name

1-(6-chloropyridazin-3-yl)piperidin-2-one

InChI

InChI=1S/C9H10ClN3O/c10-7-4-5-8(12-11-7)13-6-2-1-3-9(13)14/h4-5H,1-3,6H2

InChI Key

WIFDJUKENZVZED-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(=O)C1)C2=NN=C(C=C2)Cl

Origin of Product

United States

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